molecular formula C10H18O2 B15490100 1-Oxaspiro[5.5]undecan-5-ol CAS No. 5974-83-4

1-Oxaspiro[5.5]undecan-5-ol

Cat. No.: B15490100
CAS No.: 5974-83-4
M. Wt: 170.25 g/mol
InChI Key: XAALKIYRHOCGNW-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.5]undecan-5-ol is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Oxaspiro[5.5]undecan-5-ol?

The synthesis of spirocyclic ether-alcohols like this compound typically involves multi-step organic reactions. A common approach includes:

  • Cyclization strategies : Starting materials with hydroxyl and ketone groups can undergo acid- or base-catalyzed cyclization to form the spirocyclic core. For example, intramolecular nucleophilic attack of a hydroxyl group on a carbonyl carbon under acidic conditions (e.g., H₂SO₄ or TsOH) can yield the spirocyclic ether .
  • Hydrogenation steps : Palladium on carbon (Pd/C) is frequently used to reduce intermediates, particularly in spirocyclic systems with unsaturated bonds .
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) are preferred for cyclization, while ethanol or methanol may aid in purification .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon hybridization. For example, the hydroxyl proton typically appears as a broad singlet (~1–5 ppm), while sp³ carbons in the spiro ring resonate between 20–40 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₀H₁₈O₂ for this compound) and detects fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and stereochemistry .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : The hydroxyl group enhances water solubility compared to non-polar spiroethers. However, the hydrophobic spirocyclic core may necessitate polar solvents (e.g., DMSO, ethanol) for dissolution .
  • Stability : The ether linkage is generally stable under acidic/basic conditions, but the hydroxyl group may oxidize. Storage under inert atmosphere (N₂/Ar) at –20°C is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis?

Discrepancies in yields often arise from:

  • Catalyst variability : Trace impurities in Pd/C or other catalysts can alter hydrogenation efficiency. Screening alternative catalysts (e.g., PtO₂) or pre-treating Pd/C with H₂ may improve reproducibility .
  • Reaction temperature : Spirocyclization is sensitive to temperature. Kinetic studies (e.g., monitoring via in-situ IR) can identify optimal thermal conditions .
  • Intermediate purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) isolates reactive intermediates before cyclization .

Q. What computational methods predict the biological activity of this compound?

  • Molecular docking : Tools like AutoDock Vina simulate binding to targets such as GABA receptors, leveraging structural analogs (e.g., diazaspiro compounds with confirmed neuroactivity) .
  • QSAR modeling : Quantitative structure-activity relationship (QSAR) analyses correlate substituent effects (e.g., hydroxyl position) with bioactivity datasets from related spiroethers .

Q. How can stereochemical outcomes be optimized in derivatives of this compound?

  • Chiral catalysts : Asymmetric synthesis using chiral ligands (e.g., BINOL-derived phosphoric acids) induces enantioselectivity during cyclization .
  • Dynamic kinetic resolution : Racemic mixtures can be resolved via enzymes (e.g., lipases) or chiral stationary phases in HPLC .

Q. What strategies functionalize the hydroxyl group without disrupting the spirocyclic ring?

  • Protecting groups : Trityl or TBS ethers shield the hydroxyl group during subsequent reactions (e.g., alkylation) .
  • Selective acylation : Acetic anhydride or Boc₂O selectively acylates the hydroxyl group under mild conditions (e.g., DMAP catalysis) .

Q. How should researchers address conflicting spectral data for this compound?

  • 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity, resolving ambiguities in NOESY or COSY spectra .
  • Isotopic labeling : ¹⁸O-labeling during synthesis tracks oxygen incorporation in the ether and hydroxyl groups via mass spectrometry .

Properties

CAS No.

5974-83-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-oxaspiro[5.5]undecan-5-ol

InChI

InChI=1S/C10H18O2/c11-9-5-4-8-12-10(9)6-2-1-3-7-10/h9,11H,1-8H2

InChI Key

XAALKIYRHOCGNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CCCO2)O

Origin of Product

United States

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